molecular formula C7H11ClO B1656657 1-chlorocyclohexane-1-carbaldehyde CAS No. 53627-10-4

1-chlorocyclohexane-1-carbaldehyde

Cat. No.: B1656657
CAS No.: 53627-10-4
M. Wt: 146.61 g/mol
InChI Key: CCLCDATYLUDVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-chlorocyclohexane-1-carbaldehyde is an organic compound with the molecular formula C7H11ClO. It is a derivative of cyclohexanecarboxaldehyde, where one hydrogen atom on the cyclohexane ring is replaced by a chlorine atom. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-chlorocyclohexane-1-carbaldehyde can be synthesized through several methods. One common method involves the chlorination of cyclohexanecarboxaldehyde using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as iron(III) chloride, and at elevated temperatures to ensure the substitution of the hydrogen atom with a chlorine atom.

Industrial Production Methods

In an industrial setting, the production of cyclohexanecarboxaldehyde, 1-chloro- may involve large-scale chlorination processes. These processes are designed to maximize yield and efficiency while minimizing by-products and waste. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1-chlorocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexanecarboxylic acid or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in cyclohexanemethanol derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanecarboxylic acid.

    Reduction: Cyclohexanemethanol.

    Substitution: Various substituted cyclohexanecarboxaldehyde derivatives.

Scientific Research Applications

1-chlorocyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in the study of biochemical pathways and enzyme reactions.

    Medicine: Research has shown potential therapeutic effects in treating cancer, bacterial infections, and viral infections.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexanecarboxaldehyde, 1-chloro- involves its interaction with molecular targets and pathways within biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom can also participate in various chemical reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

1-chlorocyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:

    Cyclohexanecarboxaldehyde: The parent compound without the chlorine substitution.

    Cyclohexanecarboxylic acid: The oxidized form of cyclohexanecarboxaldehyde.

    Cyclohexanemethanol: The reduced form of cyclohexanecarboxaldehyde.

Uniqueness

The presence of the chlorine atom in cyclohexanecarboxaldehyde, 1-chloro- imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-chlorocyclohexane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO/c8-7(6-9)4-2-1-3-5-7/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLCDATYLUDVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424105
Record name Cyclohexanecarboxaldehyde, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53627-10-4
Record name Cyclohexanecarboxaldehyde, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-chlorocyclohexane-1-carbaldehyde
Reactant of Route 2
1-chlorocyclohexane-1-carbaldehyde
Reactant of Route 3
1-chlorocyclohexane-1-carbaldehyde
Reactant of Route 4
1-chlorocyclohexane-1-carbaldehyde
Reactant of Route 5
1-chlorocyclohexane-1-carbaldehyde
Reactant of Route 6
1-chlorocyclohexane-1-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.